molecular formula C19H20N2O3S B3304090 N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 921558-92-1

N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B3304090
CAS RN: 921558-92-1
M. Wt: 356.4 g/mol
InChI Key: NIDYZBQTRBLVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicine, chemistry, and biology.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that play a key role in the development and progression of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that play a key role in the inflammatory response. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in lab experiments is its potent anti-inflammatory and anti-tumor properties. This compound has been shown to be effective in inhibiting the activity of key enzymes and proteins that play a role in the development and progression of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory conditions. Another area of research is the study of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis method for this compound to improve its yield and solubility in water.

Scientific Research Applications

N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound has potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs to treat various diseases.

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-21-18-9-7-16(10-15(18)12-19(21)22)20-25(23,24)17-8-6-13-4-2-3-5-14(13)11-17/h6-11,20H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDYZBQTRBLVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 3
N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 4
N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 5
N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 6
N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.